Carbonyl dibromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
carbonyl dibromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr2O/c2-1(3)4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIPGXQKZSZOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208041 | |
| Record name | Carbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-95-3 | |
| Record name | Carbonic dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBONYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNU12QTS1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Carbonyl Dibromide
Established Laboratory Synthesis Routes
The synthesis of carbonyl dibromide can be achieved through several distinct chemical pathways, leveraging different precursor materials and reaction conditions.
One method for preparing this compound involves the oxidation of a perhalogenated methane (B114726) derivative. Specifically, carbon tetrabromide (CBr₄) can be oxidized using sulfuric acid to yield this compound, along with sulfur dioxide, bromine, and water.
The general reaction is represented as: CBr₄ + H₂SO₄ → COBr₂ + SO₂ + Br₂ + H₂O
While this method is documented, specific detailed reaction conditions and yields are not extensively detailed in the provided literature snippets for this particular oxidation route.
The direct halogenation of carbon monoxide (CO) with bromine (Br₂) is a conceptually straightforward route to this compound. The equilibrium reaction is:
CO + Br₂ ⇌ COBr₂
However, this process is noted to be slow at room temperature. Increasing the temperature to accelerate the reaction rate results in a shift of the chemical equilibrium towards the reactants, as the reaction is exothermic and involves a decrease in entropy. Consequently, efficient synthesis via direct bromination of carbon monoxide is challenging under typical conditions, and it is stated that carbonyl bromide cannot be produced efficiently by this method in contrast to phosgene (B1210022) synthesis from carbon monoxide and chlorine wikipedia.org.
This compound can also be synthesized through a halogen exchange reaction involving phosgene (COCl₂). By reacting phosgene with aluminum tribromide (AlBr₃), the chlorine atoms can be substituted by bromine atoms, yielding this compound.
The reaction can be represented as: COCl₂ + AlBr₃ → COBr₂ + AlCl₃
This method offers a route to this compound by utilizing a readily available precursor, phosgene, and a suitable brominating agent.
In Situ Generation and Mechanistic Insights
This compound often plays a crucial role as a transient intermediate in various catalytic processes, particularly in the synthesis of dialkyl carbonates.
This compound (CDB) has been identified as a key intermediate in the synthesis of dialkyl carbonates from carbon monoxide, bromine, and alkanols (such as methanol (B129727) or 1-butanol) catalyzed by silica (B1680970) researchgate.netacs.orgfigshare.comuq.edu.au. In these processes, CDB is generated in situ on a silica catalyst at relatively mild temperatures, typically between 5–25 °C researchgate.netacs.orgfigshare.comuq.edu.au. The formation of the CDB intermediate has been confirmed through spectroscopic methods, such as infrared (IR) spectroscopy researchgate.netacs.orgfigshare.comuq.edu.au.
Table 1: In Situ Synthesis of Dialkyl Carbonates via this compound Intermediate
| Reactants | Catalyst | Conditions | Intermediate Verified By | Product Yield (Bromine Reacted) | Reference(s) |
| Carbon Monoxide (CO), Bromine (Br₂), Alkanol | Silica | 5–25 °C | IR Spectroscopy | >80% | researchgate.netacs.orgfigshare.comuq.edu.au |
This approach highlights the utility of this compound as a reactive species that can be generated and consumed in a single-pot synthesis, leading to the formation of dialkyl carbonates. The efficiency of this method is noted, with over 80% of the bromine reacting to form the desired dialkyl carbonate researchgate.netacs.orgfigshare.comuq.edu.au. This pathway is considered a potential alternative to phosgene-based routes for producing reactive carbonyl intermediates, potentially reducing costs and improving safety profiles associated with bromine electrosynthesis compared to chlorine researchgate.netacs.orgfigshare.comuq.edu.au.
While this compound itself is not typically a primary reactant in broader multi-component carbonylation reactions that utilize carbon monoxide as a sole carbonyl source nih.govrsc.orgdiva-portal.orgacs.orgorganic-chemistry.org, its role as a reactive carbonyl species is analogous to the function of CO in these systems. In the context of dialkyl carbonate synthesis, the in situ generation of CDB represents a specific type of carbonylation where CDB acts as the active carbonylating agent. Mechanistic studies in related carbonylation reactions often explore the insertion of CO into metal-carbon bonds or the formation of metal carbonyl intermediates nih.govdiva-portal.orgacs.org. The reactivity of this compound in its own synthetic applications, such as reacting with metal oxides to form metal bromides, is driven by the elimination of carbon dioxide rsc.org, a process that underscores the electrophilic nature of its carbonyl group.
Compound List:
this compound (COBr₂)
Carbon monoxide (CO)
Bromine (Br₂)
Carbon tetrabromide (CBr₄)
Sulfuric acid (H₂SO₄)
Phosgene (COCl₂)
Aluminum tribromide (AlBr₃)
Methanol (CH₃OH)
1-Butanol (C₄H₁₀O)
Sulfur dioxide (SO₂)
Water (H₂O)
Aluminum chloride (AlCl₃)
Spectroscopic Characterization Techniques in Carbonyl Dibromide Research
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Oxygen-17 (¹⁷O) NMR Investigations of the Carbonyl Center
Oxygen-17 (¹⁷O) NMR spectroscopy directly probes the oxygen atom of the carbonyl group. While ¹⁷O is a low-sensitivity nucleus (spin I = 5/2) and naturally occurs at low abundance (0.037%), its NMR spectrum can provide valuable information about the electronic environment of the carbonyl oxygen. Reports indicate that ¹⁷O NMR spectra for carbonyl dibromide have been obtained, contributing to its characterization rsc.orgrsc.org. The chemical shift of the carbonyl oxygen is highly sensitive to the surrounding atoms and bonding, offering insights into the degree of double bond character and electron distribution within the C=O bond.
Carbon-13 (¹³C) NMR and Other Relevant Nuclei for Structural Elucidation
Carbon-13 (¹³C) NMR spectroscopy is routinely used for structural determination due to the presence of ¹³C nuclei (spin I = 1/2) in organic molecules, albeit at low natural abundance (1.1%). The ¹³C NMR spectrum of this compound has been reported ichemical.com. The chemical shift of the carbonyl carbon in COBr₂ is expected to be significantly downfield due to the electronegativity of the oxygen and bromine atoms, and the presence of the double bond. Typical carbonyl carbons in aldehydes and ketones resonate in the range of 180-220 ppm uwimona.edu.jmpearson.comwisc.edu. The precise chemical shift of the carbonyl carbon in COBr₂ provides confirmation of its structure and purity. While ¹H NMR is not applicable to COBr₂ due to the absence of hydrogen atoms, the ¹³C NMR data, alongside other spectroscopic methods, is essential for unambiguous structural assignment.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides information about the molecular vibrations, which are characteristic of specific chemical bonds and functional groups.
Elucidation of Carbonyl Stretching Frequencies for Compound Verification
The carbonyl group (C=O) in this compound exhibits a strong stretching vibration that is highly diagnostic. In IR spectroscopy, carbonyl stretching frequencies typically fall within the range of 1650–1800 cm⁻¹ missouri.eduspectroscopyonline.com. For this compound, specific vibrational assignments from both IR and Raman spectroscopy have been reported. These studies identify fundamental modes, including stretching and bending vibrations, which are crucial for confirming the molecule's identity and purity rsc.org. The presence of characteristic C=O stretching frequencies, along with C-Br stretching vibrations (typically observed in the range of 690-515 cm⁻¹ for alkyl bromides orgchemboulder.comaps.org), serves as a fingerprint for this compound.
Detailed vibrational assignments for this compound (COBr₂) have been reported, with specific frequencies identified for its fundamental modes rsc.org. These include:
| Mode Type | Frequency (cm⁻¹) | Assignment (approximate) | Spectroscopic Technique |
| Out-of-plane bend | 512 | ν₆ | IR |
| Symmetric bend | 240 | IR, Raman | |
| Asymmetric bend | 374 | IR, Raman | |
| Symmetric stretch | 517 | IR, Raman |
The carbonyl stretching frequency itself is a key indicator, and while specific values for COBr₂ are detailed in the literature rsc.org, the general C=O stretch region is a hallmark of carbonyl-containing compounds researchgate.netspectroscopyonline.com. FTIR spectroscopy has been used to verify the presence of this compound as an intermediate in chemical synthesis uq.edu.au.
Conformational Analysis via Vibrational Signatures
While this compound is a relatively simple molecule, vibrational spectroscopy can provide insights into its molecular geometry. The assignment of specific vibrational modes, such as bending and stretching frequencies, contributes to the understanding of the molecule's symmetry and bond strengths. Although direct conformational isomerism is not a primary concern for COBr₂ due to its linear C=O bond and planar arrangement around the carbon, the detailed analysis of its vibrational spectrum confirms its structure and can be compared with related molecules like carbonyl chloride or carbonyl chlorobromide for structure-property relationships rsc.org.
Mass Spectrometric Approaches
Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation patterns. Electron impact (EI) mass spectrometry has been employed to characterize this compound, with its mass spectrum reported for the first time in some studies rsc.orgrsc.org.
The presence of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br (approximately 50.7% and 49.3%, respectively), leads to characteristic isotopic patterns in the mass spectrum of this compound. This isotopic signature, often appearing as a doublet for fragments containing bromine, is a powerful tool for identification mdpi.comlibretexts.orglibretexts.org. For instance, fragments containing one bromine atom will show a characteristic M and M+2 peak of nearly equal intensity. The molecular ion (M⁺) of this compound (CBr₂O) would thus exhibit a complex isotopic cluster reflecting the natural abundance of ¹³C and the two bromine isotopes.
General fragmentation patterns for carbonyl compounds, such as alpha-cleavage or McLafferty rearrangement, are well-documented libretexts.orglibretexts.orgslideshare.net. While specific fragmentation pathways for COBr₂ are detailed in its mass spectral analysis rsc.orgrsc.org, the presence of the carbonyl group and bromine atoms dictates potential fragmentation routes, such as the loss of Br atoms or CO fragments.
Data Tables
Table 1: ¹³C NMR Chemical Shift Ranges for Carbonyl Carbons
| Functional Group | Typical ¹³C Chemical Shift (ppm) | Reference Range |
| Carbonyl (Aldehyde/Ketone) | 180–220 | uwimona.edu.jmpearson.comwisc.edu |
| Carbonyl (Ester/Amide/Acid) | 165–185 | uwimona.edu.jmwisc.edu |
Note: The specific ¹³C NMR chemical shift for this compound falls within these general ranges, providing a key diagnostic marker.
Table 2: Key Vibrational Frequencies for this compound (COBr₂)
| Mode Type | Frequency (cm⁻¹) | Assignment (approximate) | Spectroscopic Technique | Cited Source |
| Out-of-plane bend | 512 | ν₆ | IR | rsc.org |
| Symmetric bend | 240 | IR, Raman | rsc.org | |
| Asymmetric bend | 374 | IR, Raman | rsc.org | |
| Symmetric stretch | 517 | IR, Raman | rsc.org | |
| C=O Stretch (general) | 1650–1800 | IR | missouri.eduspectroscopyonline.com | |
| C-Br Stretch (general) | 690–515 | IR | orgchemboulder.com | |
| C-Br Stretch (general) | ~600 | Raman | aps.org |
Electron Ionization (EI) Mass Spectrometry for Fragmentation Pattern Analysis
Electron Ionization (EI) is a widely used ionization technique in mass spectrometry, particularly for volatile and thermally stable compounds uni-saarland.de. In EI, sample molecules in the gas phase are bombarded by a beam of high-energy electrons (typically 70 eV). This process removes a valence electron from the molecule, forming a radical cation, known as the molecular ion (M⁺•) uni-saarland.deresearchgate.netchemguide.co.uk. The high energy imparted during ionization often leads to the fragmentation of this molecular ion into smaller, charged fragment ions and neutral species uni-saarland.dechemguide.co.uklibretexts.org. Only the charged fragments are detected and contribute to the mass spectrum chemguide.co.uk.
The fragmentation patterns observed in EI-MS are highly characteristic of a molecule's structure. The stability of the resulting fragment ions and radicals influences the abundance of peaks in the spectrum, with more stable ions typically yielding more intense signals chemguide.co.uklibretexts.orgscribd.com. For this compound (COBr₂), the molecular ion (COBr₂⁺•) would be expected as the parent species. Fragmentation pathways could involve the homolytic cleavage of carbon-bromine bonds. Potential fragment ions include:
COBr⁺ : Formed by the loss of a neutral bromine radical (Br•) from the molecular ion.
CO⁺ : Formed by the loss of a bromine molecule (Br₂) or sequential loss of bromine atoms from the molecular ion.
Br⁺ : Formed by the loss of COBr• or COBr.
The presence of bromine, which exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, would lead to characteristic isotopic patterns for fragment ions containing bromine libretexts.orgwaters.com. For instance, ions containing one bromine atom would appear as a pair of peaks of roughly equal intensity separated by 2 m/z units (e.g., for COBr⁺, peaks at m/z corresponding to ⁷⁹Br and ⁸¹Br). Ions containing two bromine atoms would exhibit a more complex isotopic cluster. While specific detailed fragmentation data for this compound via EI-MS is not extensively detailed in the reviewed literature, these general principles guide the interpretation of its mass spectrum.
Table 1: Potential EI-MS Fragments of this compound (COBr₂)
| Ion Species | Formula | Expected m/z (approx.) | Isotopic Pattern Notes |
| Molecular Ion | COBr₂⁺• | 185.83, 187.83, 189.83 | Cluster reflecting ⁷⁹Br and ⁸¹Br isotopes |
| Bromocarbonyl Ion | COBr⁺ | 88.93, 90.93 | ~1:1 ratio for ⁷⁹Br and ⁸¹Br |
| Carbonyl Ion | CO⁺ | 28.00 | Single peak |
| Bromine Ion | Br⁺ | 78.92, 80.92 | ~1:1 ratio for ⁷⁹Br and ⁸¹Br |
Note: Expected m/z values are approximate and based on isotopic masses. Actual observed values may vary slightly.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 4-5 decimal places acs.orgbritannica.com. This precision allows for the unambiguous determination of the elemental composition of ions, distinguishing between compounds that might have the same nominal mass but different molecular formulas acs.orgbritannica.com. By measuring the exact mass of the molecular ion, HRMS can confirm the proposed molecular formula of a compound with a high degree of certainty.
For this compound (COBr₂), the molecular formula is CBr₂O. Using HRMS, the exact mass of this molecule can be precisely determined. The calculated exact mass for CBr₂O, considering the most abundant isotopes of carbon (¹²C), oxygen (¹⁶O), and bromine (⁷⁹Br), is approximately 185.83159 Da nih.gov. The presence of the ⁸¹Br isotope would also contribute to the observed mass spectrum, with a molecular ion cluster reflecting the isotopic distribution.
The ability of HRMS to distinguish between elemental compositions with similar nominal masses is crucial. For example, if another compound had a nominal mass of 188 but a different elemental composition, its exact mass would differ significantly from that of COBr₂, allowing for clear differentiation. The accurate measurement of the molecular ion's mass, often to within parts per million (ppm), provides strong evidence for the correct molecular formula, serving as a foundational step in the structural elucidation and verification of compounds like this compound acs.orgbritannica.com.
Table 2: HRMS Data for this compound (COBr₂)
| Parameter | Value | Significance for COBr₂ (CBr₂O) |
| Molecular Formula | CBr₂O | Confirmed by exact mass |
| Nominal Mass | 188 Da | Integer mass |
| Exact Mass (Calculated) | 185.83159 Da | Precise mass based on isotopes |
| Monoisotopic Mass | 185.83159 Da | Mass of molecule with most abundant isotopes (¹²C, ¹⁶O, ⁷⁹Br) |
| Isotopic Pattern | Cluster | Reflects ⁷⁹Br and ⁸¹Br isotopes |
List of Compounds Mentioned:
this compound (COBr₂)
Cobalt Bromide (CoBr₂)
2,2'-Bipyridine
2-methylthio-4-chloropyrimidine
4-bromobenzotrifluoride (B150022)
Palmitic acid methyl ester
Acetone
Dodecane
Propane
Ethyl bromide
1-aminopentane
Pentane
2-methylbutane
Perfluorotributylamine
Carbon dioxide (CO₂)
Carbon monoxide (CO)
Oxygen (O)
Bromine (Br)
Chlorine (Cl)
Theoretical and Computational Chemistry Studies of Carbonyl Dibromide
Quantum Chemical Investigations of Electronic Structure and Bonding
Quantum chemical investigations aim to elucidate the fundamental electronic structure and bonding characteristics of carbonyl dibromide, focusing on molecular geometry, charge distribution, and the nature of chemical bonds.
Density Functional Theory (DFT) has been widely applied to determine the optimized molecular geometry and analyze the charge distribution within this compound. DFT calculations, often employing functionals like B3LYP, have provided detailed structural parameters. Experimental data indicates a C=O bond length of approximately 1.172 Å and C-Br bond lengths around 1.917 Å for this compound (referred to as Carbonic dibromide in one source). The O-C-Br bond angle has been computationally determined to be around 112.28°.
Table 4.1.1: Selected DFT-Derived and Experimental Structural and Electronic Properties of this compound
| Property | Value | Method/Basis Set (if specified) | Reference |
| C=O Bond Length (r₀) | ~1.172 Å | Experimental | |
| C-Br Bond Length (r₀) | ~1.917 Å | Experimental | |
| O-C-Br Bond Angle (r₀) | ~112.28° | Experimental | |
| C=O Stretching Frequency | ~1771 cm⁻¹ (DFT) / 1828 cm⁻¹ (Exp.) | DFT / Experimental | , |
| Mulliken Charge on C | Positive | DFT | , |
| Mulliken Charge on O | Negative | DFT | , |
| Mulliken Charge on Br | Slightly positive | DFT | , |
Ab initio methods, which are based on first principles, offer higher accuracy for molecular properties and energetics. These methods, including MP2 and CCSD(T), are used to refine molecular structures, predict vibrational frequencies, and determine thermodynamic properties such as heats of formation. While specific ab initio heats of formation for this compound were not explicitly detailed in the search results, studies on similar compounds indicate the accuracy of methods like CBS-QB3 for such calculations, with average errors around 1.2 kcal/mol. Ab initio calculations also contribute to understanding dipole moments and polarizability, critical for describing intermolecular interactions and spectroscopic behavior.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is crucial for dissecting reaction mechanisms involving this compound, predicting its reactivity, and understanding its decomposition pathways.
Computational methods, including DFT, are instrumental in identifying transition states and characterizing reaction pathways. By modeling transition states, researchers can predict activation energies (Ea) and elucidate reaction mechanisms. Transition states represent the highest energy point along a reaction pathway, dictating the reaction rate. DFT studies on similar carbonyl compounds have provided activation energies for various reactions, offering insights into reactivity trends. For example, activation energies in the range of 6.9 to 11.4 kcal/mol have been reported for allylation reactions of carbonyl compounds. While specific transition state analyses for reactions of this compound were not explicitly detailed, these methodologies are directly applicable.
The stability and decomposition pathways of this compound are also subjects of computational investigation. DFT simulations can map the energetic landscape of decomposition reactions, identifying key intermediates and transition states. This compound is known to decompose into carbon monoxide (CO) and bromine (Br₂). Computational studies can quantify the energy barriers associated with these decomposition channels, providing a deeper understanding of the compound's thermal stability. Kinetic isotope effect (KIE) studies, often relying on transition state theory, can also provide insights into reaction mechanisms and bond cleavage processes.
Advanced Computational Methodologies in Carbonyl Chemistry
Beyond standard DFT and ab initio approaches, advanced computational methodologies are employed to tackle complex problems in carbonyl chemistry. These include the application of machine learning (ML) models for predicting reaction outcomes and mechanisms, as well as the use of sophisticated electronic structure theories and integrated computational frameworks.
Machine learning models are being developed to predict reaction pathways and identify key intermediates by learning from extensive reaction data. Interpretable ML models, combined with DFT, are used to predict reaction equilibrium constants and identify critical descriptors that govern reactivity, such as local ionization energy and Hirshfeld charges. High-level correlation methods, such as Coupled Cluster (CC) techniques (e.g., CCSD(T)), are employed for highly accurate calculations of molecular properties and reaction energetics when extreme precision is required. Integrated computational frameworks can combine experimental and theoretical data to refine reaction mechanisms. The use of solvent models, like COSMO-RS, is also crucial for accurately simulating reactions in condensed phases. These advanced methodologies provide a comprehensive toolkit for understanding the complex behavior of molecules like this compound within broader chemical contexts.
Applications of Carbonyl Dibromide in Specialized Chemical Synthesis
Reagent in Inorganic and Organometallic Synthesis
The reactivity of carbonyl dibromide with metal oxides makes it a key reagent for preparing various metal bromides and oxide bromides.
This compound has demonstrated efficacy in converting a wide array of metal oxides into their corresponding metal bromides or oxide bromides. This transformation is driven by the elimination of carbon dioxide, a process that facilitates the formation of these inorganic compounds. Research indicates that transition-metal oxides, as well as oxides of lanthanides and actinides, readily react with this compound. For instance, vanadium pentoxide (V₂O₅) is converted to vanadyl dibromide (VOBr₂), molybdenum dioxide (MoO₂) to molybdenum oxybromide (MoO₂Br₂), and uranium trioxide (UO₃) to uranium oxybromide (UOBr₃) under specific reaction conditions researchgate.netrsc.orgresearchgate.net. These reactions are typically conducted in sealed vessels, such as Carius tubes, at elevated temperatures (e.g., 125 °C) for extended periods (e.g., 10 days) to ensure complete conversion rsc.orgresearchgate.net. The volatility of both this compound and the gaseous byproducts (CO₂, CO, and Br₂) contributes to obtaining the desired metal bromide products in high yield and purity rsc.org.
Table 1: Conversion of Metal Oxides using this compound
| Metal Oxide Reactant | Product(s) Formed | Reaction Conditions (Typical) | Reference(s) |
| V₂O₅ | VOBr₂ | 125 °C, 10 days, sealed tube | researchgate.netrsc.orgresearchgate.net |
| MoO₂ | MoO₂Br₂ | 125 °C, 10 days, sealed tube | researchgate.netrsc.orgresearchgate.net |
| Re₂O₇ | ReOBr₄ | 125 °C, 10 days, sealed tube | researchgate.netrsc.orgresearchgate.net |
| Sm₂O₃ | SmBr₃ | 125 °C, 10 days, sealed tube | researchgate.netrsc.orgresearchgate.net |
| UO₃ | UOBr₃ | 125 °C, 10 days, sealed tube | researchgate.netrsc.orgresearchgate.net |
Beyond the direct synthesis of simple metal bromides, this compound's reactivity facilitates broader derivatization pathways and the synthesis of novel materials. Its ability to introduce bromide functionalities or act as a carbonylation agent under specific conditions allows for the creation of complex inorganic and organometallic compounds. The route involving this compound offers a convenient method for preparing known bromide derivatives and exploring the synthesis of new materials with tailored properties rsc.orgresearchgate.net.
Role as a Reactive Intermediate or Analogue in Organic Transformations
This compound's chemical structure and reactivity also lend themselves to applications as a reactive intermediate or analogue in certain organic chemistry reactions.
In organic synthesis, this compound can function as a surrogate for carbon monoxide (CO) in carbonylation reactions. This is particularly relevant in processes where direct use of CO might be challenging due to its gaseous nature or handling requirements. The compound's ability to introduce a carbonyl group into organic molecules makes it a useful reagent in specific synthetic strategies researchgate.netacs.orgacs.orgacs.orgfigshare.comuq.edu.auresearchgate.netresearchgate.netacs.org.
While specific direct applications of this compound in Von Braun type degradation analogues are not extensively detailed in the provided search results, its reactivity profile suggests potential. The Von Braun reaction typically involves the cleavage of tertiary amines using cyanogen (B1215507) bromide. This compound, as a related carbonyl halide, could potentially be explored for analogous transformations or as a reagent in reactions that generate cyanamide (B42294) intermediates, which are sometimes involved in such degradation pathways researchgate.netgoogleapis.comgoogle.com.
Intermediacy in Dialkyl Carbonate Synthesis and Industrial Relevance
This compound plays a crucial role as an intermediate in the synthesis of dialkyl carbonates (DACs), which are considered "green chemicals" due to their favorable environmental profiles researchgate.netacs.orgacs.orgacs.orgfigshare.comuq.edu.auresearchgate.netresearchgate.netacs.orgacs.orgorcid.org. These compounds are valuable as solvents, reagents, and intermediates in various industries, including pharmaceuticals, cosmetics, petrochemicals, and agriculture researchgate.netacs.org.
A notable method involves the in situ generation of this compound from carbon monoxide and bromine in the presence of an alkanol (such as methanol (B129727) or 1-butanol) and a catalyst, typically on a silica (B1680970) support researchgate.netacs.orgacs.orgacs.orgfigshare.comuq.edu.auresearchgate.netresearchgate.netacs.orgorcid.org. This single-pot synthesis, conducted under mild conditions (5–25 °C), allows for efficient reaction of bromine, leading to the formation of dialkyl carbonates acs.orgacs.orgacs.orgfigshare.comuq.edu.auresearchgate.netacs.orgorcid.org. The in situ formation of this compound offers an advantage by potentially reducing costs associated with products that traditionally require reactive carbonyl intermediates like phosgene (B1210022) (carbonyl dichloride) researchgate.netacs.orgacs.orgacs.orgfigshare.comuq.edu.auresearchgate.netresearchgate.netacs.org. This phosgene-free route is particularly significant given the hazardous nature of phosgene and the ongoing drive towards more sustainable chemical processes researchgate.netacs.orgacs.orgacs.orgfigshare.comuq.edu.auresearchgate.netresearchgate.netacs.orgacs.org.
Table 2: Dialkyl Carbonate Synthesis using this compound Intermediate
| Reactants | Catalyst/Support | Conditions | Product(s) | Key Intermediate | Reference(s) |
| Carbon Monoxide (CO), Bromine (Br₂), Alkanol | Silica | 5–25 °C, one-pot | Dialkyl Carbonate | COBr₂ | researchgate.netacs.orgacs.orgacs.orgfigshare.comuq.edu.auresearchgate.netresearchgate.netacs.orgorcid.org |
The use of this compound in this context highlights its industrial relevance as an alternative to phosgene in the production of environmentally benign chemicals researchgate.netacs.orgacs.orgacs.orgfigshare.comuq.edu.auresearchgate.netresearchgate.netacs.orgacs.org.
Compound Name List:
this compound (COBr₂)
Phosgene (Carbonyl dichloride, COCl₂)
Vanadyl dibromide (VOBr₂)
Molybdenum oxybromide (MoO₂Br₂)
Uranium oxybromide (UOBr₃)
Vanadium pentoxide (V₂O₅)
Molybdenum dioxide (MoO₂)
Rhenium heptoxide (Re₂O₇)
Rhenium oxybromide (ReOBr₄)
Samarium sesquioxide (Sm₂O₃)
Samarium tribromide (SmBr₃)
Uranium trioxide (UO₃)
Carbon monoxide (CO)
Bromine (Br₂)
Methanol
1-Butanol
Dimethyl carbonate (DMC)
Dibutyl carbonate (DBC)
Cyanogen bromide
Cyanamide
Atmospheric Chemistry and Environmental Research Involving Carbonyl Dibromide
Atmospheric Fate and Decomposition Pathways
The atmospheric persistence and transformation of carbonyl dibromide are influenced by several chemical and physical processes. Its reactivity stems from the presence of the carbonyl group and the labile bromine atoms.
Thermal and Photochemical Degradation Processes
This compound is inherently unstable and undergoes decomposition. Thermally, it can decompose into carbon monoxide (CO) and elemental bromine (Br₂) nih.govwikipedia.org. This decomposition can occur even at low temperatures wikipedia.org.
Photochemically, this compound is susceptible to degradation initiated by ultraviolet (UV) radiation. Studies recommend the use of UV-Vis spectroscopy to analyze its absorption cross-sections, particularly in the 235–353 nm range, to understand its wavelength-dependent photolytic behavior . The compound is noted to have a shorter atmospheric lifetime due to photolysis compared to some other halogenated compounds, indicating its susceptibility to breakdown under sunlight noaa.gov. While specific reaction rate constants for this compound with atmospheric oxidants like hydroxyl (OH) radicals are not extensively detailed in the provided literature, OH radical reactions are a primary atmospheric degradation pathway for many organic compounds. For instance, the atmospheric degradation of bromoform (B151600) (CHBr₃) via OH radical reactions leads to the formation of this compound, highlighting its role as an intermediate in such atmospheric processes noaa.gov.
Table 6.1.1: Known Decomposition Products of this compound
| Process Type | Primary Products | Notes |
| Thermal | Carbon Monoxide (CO), Bromine (Br₂) | Decomposition can occur even at low temperatures. nih.govwikipedia.org |
| Photochemical | (Not specified) | Susceptible to UV radiation; shorter atmospheric lifetime. noaa.gov |
Hydrolysis Mechanisms in Atmospheric Aqueous Phases
This compound is sensitive to hydrolysis, readily reacting with water present in atmospheric aqueous phases, such as clouds and fog droplets. This reaction leads to the formation of carbon dioxide (CO₂) and hydrogen bromide (HBr) wikipedia.orgjerome-chappellaz.com. The general hydrolysis reaction can be represented as:
COBr₂ + H₂O → CO₂ + 2HBr
The mechanism involves nucleophilic attack on the carbonyl carbon. This attack can be facilitated by water molecules through neutral hydrolysis or by hydroxide (B78521) ions in basic conditions, with base-mediated hydrolysis generally proceeding at a faster rate nasa.gov.
Table 6.1.2: Hydrolysis Products of this compound
| Reactants | Products | Reaction Type |
| COBr₂, H₂O | CO₂, HBr | Hydrolysis |
Formation as an Environmental By-product
This compound can arise as a byproduct from the degradation of other chemical compounds, particularly those used in industrial applications.
Decomposition of Halon Compounds in Fire Suppression Systems
Historically, halon compounds were widely used in fire suppression systems. The decomposition of these halons in fire extinguishers, and their subsequent breakdown in the atmosphere, can lead to the formation of this compound wikipedia.org. Specifically, when brominated halocarbons like bromoform (CHBr₃) undergo atmospheric reactions, such as with hydroxyl (OH) radicals, this compound is identified as a likely organic decomposition product noaa.gov.
Table 6.2.1: Formation of this compound from Halon Decomposition
| Precursor Compound | Atmospheric Process | Resulting Byproduct |
| CHBr₃ (Bromoform) | OH radical reaction | This compound (COBr₂) |
Broader Context of Atmospheric Carbonyl Compound Chemistry
This compound exists within the larger framework of atmospheric carbonyl compound chemistry, which is significant for understanding air quality and climate.
Role in Secondary Organic Aerosol Formation and Multiphase Chemistry
Environmental scientists study carbonyl compounds in general for their involvement in atmospheric chemistry and the formation of secondary organic aerosols (SOAs) researchgate.net. SOAs are fine particulate matter that significantly impacts air quality and climate. The degradation of carbonyl hydroperoxides, for example, can yield low-vapor-pressure polyfunctional species that contribute to SOA formation in the troposphere acs.org.
While specific quantitative data on this compound's direct contribution to SOA formation is not detailed in the provided snippets, its reactive nature as a carbonyl compound places it within the broader context of atmospheric carbonyl chemistry relevant to aerosol formation and multiphase processes researchgate.netacs.orgnih.gov. These processes are critical for understanding the complex chemical transformations occurring in the atmosphere, including interactions at air-water interfaces nih.gov.
Future Research Directions and Emerging Paradigms in Carbonyl Dibromide Chemistry
Development of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles
The pursuit of greener and more efficient chemical processes is a central theme in modern chemistry. innovareacademics.inroyalsocietypublishing.org For carbonyl dibromide, this translates to developing synthetic routes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.orgsescollege.ac.in Traditional methods for producing α-haloketones, for instance, often suffer from moderate atom economy, as only one of the two bromine atoms from Br₂ is incorporated into the final product, leading to the formation of corrosive and toxic hydrogen bromide (HBr) as a byproduct. mdpi.com
A promising approach to address this involves the in situ generation of this compound. For example, dialkyl carbonates have been synthesized from carbon monoxide, bromine, and an alkanol on a silica (B1680970) catalyst at mild temperatures (5–25 °C). acs.orgfigshare.com This process, where the this compound intermediate is verified by infrared spectroscopy, demonstrates over 80% bromine reaction in a single-pot synthesis. acs.orgfigshare.com Such a route is particularly attractive as bromine electrosynthesis requires less energy than chlorine production, suggesting that replacing phosgene (B1210022) (carbonyl dichloride) with this compound could lower costs for products requiring reactive carbonyl intermediates. acs.orgfigshare.com
Future research will likely focus on:
Catalyst Development: Exploring new and more efficient catalysts for the direct synthesis of this compound from carbon monoxide and bromine. acs.orgresearchgate.net This includes investigating solid-supported catalysts and novel materials to enhance reaction rates and selectivity. royalsocietypublishing.orgresearchgate.net
Solvent-Free Reactions: Developing solvent-free or "dry media" reaction conditions to reduce waste and simplify purification protocols, directly aligning with the principles of green chemistry. innovareacademics.inroyalsocietypublishing.org
Exploration of Catalytic Applications Beyond Metal Halide Synthesis
This compound has been established as a reagent for synthesizing metal bromides and bromide oxides from metal oxides, driven by the elimination of carbon dioxide. rsc.orgrsc.org This method has proven effective for a range of d- and f-block transition metals, lanthanides, and actinides, offering a convenient route to these materials in high purity and quantitative yield. rsc.org
However, the catalytic potential of this compound extends beyond these applications. The development of catalytic processes is a key goal in green chemistry to minimize waste. acs.org Emerging research is exploring the use of this compound in a wider range of catalytic transformations. For instance, the use of first-row transition metals in catalysis is gaining traction as a more sustainable alternative to precious metals. sescollege.ac.inrsc.org
Future research in this area will likely concentrate on:
Carbonylative Cross-Coupling Reactions: Investigating the use of this compound as a carbonyl source in palladium-catalyzed or other transition-metal-catalyzed carbonylation reactions to synthesize ketones, aldehydes, and amides from aryl halides. acs.orgresearchgate.net
Polymerization Catalysis: Exploring the potential of this compound in initiating or mediating polymerization reactions, potentially leading to novel polymer structures and properties.
Asymmetric Catalysis: Developing chiral catalyst systems that can utilize this compound to synthesize enantiomerically enriched compounds, which are crucial in the pharmaceutical and fine chemical industries.
Refinement of Theoretical Models for Predictive Reactivity and Environmental Impact
Theoretical and computational chemistry are increasingly powerful tools for understanding and predicting chemical phenomena. researchgate.net For this compound, refining theoretical models can provide deep insights into its reactivity, reaction mechanisms, and potential environmental fate.
Density Functional Theory (DFT) calculations, for example, can be used to predict which atomic sites in a molecule are most susceptible to nucleophilic or electrophilic attack by calculating reactivity indices. researchgate.net Such models can guide experimental design and help in the rational design of new reactions. For instance, understanding the electronic structure of carbonyl compounds is crucial for predicting their reactivity in various transformations. researchgate.net
Future research in this domain will likely involve:
Advanced Computational Methods: Employing high-level computational methods to accurately model the transition states of reactions involving this compound, providing detailed mechanistic insights. arxiv.org
Environmental Fate Modeling: Developing and validating models to predict the environmental persistence, bioaccumulation, and toxicity of this compound and its byproducts. This includes assessing its potential to contribute to issues like ozone depletion or the formation of harmful secondary pollutants. 350colorado.orgresearchgate.netnih.gov
QSAR and Read-Across: Developing Quantitative Structure-Activity Relationship (QSAR) models and read-across approaches to predict the toxicity of this compound and related compounds based on their chemical structure and reactivity. europa.eu
Advanced In Situ Spectroscopic Probes for Reaction Monitoring and Mechanistic Validation
Understanding reaction mechanisms is fundamental to optimizing reaction conditions and developing new transformations. researchgate.net Advanced in situ spectroscopic techniques are essential for observing and analyzing reactions in real-time, providing critical insights into the dynamic processes occurring. rsc.orgacs.org
Techniques such as high-resolution transmission electron microscopy (HRTEM), scanning tunneling microscopy (STM), X-ray absorption spectroscopy (XAS), and tip-enhanced Raman spectroscopy (TERS) allow for the visualization of structural and chemical transformations at the atomic and molecular levels. rsc.org Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are also invaluable for identifying reaction intermediates and tracking the progress of a reaction under operational conditions. acs.orgnih.govacs.org
For this compound chemistry, future research will focus on:
Real-Time Reaction Monitoring: Implementing in situ spectroscopic methods like Raman spectroscopy to monitor the formation and consumption of this compound and other species in real-time, which is crucial for understanding reaction kinetics and mechanisms. researchgate.net
Transient Species Identification: Utilizing techniques like transient absorption spectroscopy to detect and characterize short-lived intermediates in photochemical reactions involving this compound. nih.gov
Combined Spectroscopic and Computational Approaches: Integrating experimental spectroscopic data with computational models to validate proposed reaction mechanisms and gain a more comprehensive understanding of the reaction landscape. acs.orgscielo.br
Contributions to Sustainable Chemical Processes and Next-Generation Reagents
The overarching goal of research in this compound chemistry is to contribute to the development of more sustainable chemical processes and to establish it as a valuable next-generation reagent. royalsocietypublishing.org This involves leveraging its unique reactivity to design more efficient and environmentally benign synthetic routes. rroij.com
One promising area is its use in the synthesis of dialkyl carbonates, which are considered green solvents and reagents. researchgate.net The in situ generation of this compound for this purpose offers a pathway that can be more energy-efficient than traditional methods using phosgene. acs.org Furthermore, the development of catalytic systems that are reusable and operate under mild conditions will be crucial for the industrial viability of these processes. mdpi.com
Future contributions to sustainability will likely include:
Phosgene Replacement: Expanding the use of this compound as a safer and more sustainable alternative to phosgene in the synthesis of isocyanates, polycarbonates, and other important industrial chemicals. researchgate.net
Biomass Conversion: Investigating the potential of this compound in the catalytic conversion of biomass-derived feedstocks into valuable chemicals and fuels.
Flow Chemistry Applications: Integrating this compound synthesis and its subsequent reactions into continuous flow systems, which can offer improved safety, efficiency, and scalability compared to batch processes.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the structural and photochemical properties of carbonyl dibromide in gas-phase studies?
UV-Vis spectroscopy is essential for analyzing the absorption cross-sections of this compound, particularly in the range of 235–353 nm. Measurements should be conducted at 298 K using high-resolution spectrometers to capture wavelength-dependent photolytic behavior. FTIR spectroscopy can complement this by identifying vibrational modes of the carbonyl group (C=O) and bromide bonds . For reproducible results, ensure calibration with standard reference spectra and controlled environmental conditions to minimize interference .
Q. What synthetic routes are validated for producing high-purity this compound in laboratory settings?
this compound is typically synthesized via controlled bromination of phosgene (COCl₂) using HBr or PBr₃ under anhydrous conditions. Reaction monitoring via gas chromatography-mass spectrometry (GC-MS) ensures purity. Purification involves fractional distillation under inert atmospheres (e.g., argon) to prevent hydrolysis. Catalytic methods using titanium complexes (e.g., binaphthol-derived catalysts) may enhance selectivity, though reaction parameters like temperature and stoichiometry must be optimized .
Q. How should researchers handle this compound to ensure safety and experimental reproducibility?
Store this compound in dark, airtight containers under inert gas (argon or nitrogen) at sub-ambient temperatures (-20°C). Use fume hoods and personal protective equipment (PPE) during handling due to its toxicity and volatility. Degradation products (e.g., HBr) should be neutralized with alkaline solutions. Regularly validate storage stability via NMR or FTIR to detect decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported absorption cross-sections of this compound across UV wavelengths?
Discrepancies often arise from instrumental calibration differences or environmental variability. To address this:
- Conduct parallel experiments using the same spectrometer settings (e.g., 1 nm intervals) as Libuda et al. .
- Validate results against quantum mechanical calculations (e.g., TD-DFT) to predict theoretical cross-sections.
- Publish raw data and experimental protocols to facilitate cross-lab comparisons .
Q. What experimental designs are effective for studying the photochemical degradation pathways of this compound under atmospheric conditions?
Use controlled irradiation chambers with tunable UV light sources to simulate solar spectra. Monitor degradation products (e.g., CO, Br₂) via mass spectrometry or gas chromatography. Kinetic studies should vary parameters like light intensity (W/m²) and O₂ concentration to model tropospheric behavior. Computational tools (e.g., MCM v3.3.1) can predict reaction pathways and validate experimental data .
Q. How can computational methods improve the understanding of this compound’s reaction kinetics in catalytic systems?
Density Functional Theory (DFT) simulations can model transition states and activation energies for reactions involving this compound, such as its role in titanium-catalyzed ene reactions. Validate computational predictions with kinetic isotope effect (KIE) studies or in situ Raman spectroscopy. Collaborative frameworks (e.g., CRECK modeling suite) integrate experimental and theoretical data to refine reaction mechanisms .
Data Analysis and Methodological Considerations
Q. What statistical approaches are recommended for analyzing oxidative aging effects on this compound’s chemical structure?
Apply linear regression to correlate aging duration (e.g., Pressure Aging Vessel (PAV) tests) with changes in carbonyl indices measured via FTIR. Sensitivity indices (SI) should quantify the slope of degradation trends, with lower coefficient of variation (CV) indicating robust methods. Use ANOVA to compare results across multiple experimental batches .
Q. How can researchers design emission inventories for this compound in air quality studies?
Develop source-specific questionnaires targeting industrial and laboratory emissions. Use backward-trajectory models to trace atmospheric transport. Data should be formatted for compatibility with air quality models (e.g., CMAQ), ensuring temporal and spatial resolution aligns with monitoring objectives (e.g., regional vs. neighborhood scales) .
Tables
Table 1. Recommended Absorption Cross-Sections of CBr₂O at 298 K
| Wavelength (nm) | σ (cm²) |
|---|---|
| 235 | 3.2e-19 |
| 300 | 1.8e-19 |
| 350 | 0.9e-19 |
Table 2. Sensitivity Index (SI) for FTIR Analysis of Carbonyl Groups
| Method | SI (Slope) | Mean CV (%) |
|---|---|---|
| Baseline A | 0.12 | 4.5 |
| Peak Integration | 0.18 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
